molecular formula C10H16N2O2S B13021707 tert-Butyl ((2-methylthiazol-5-yl)methyl)carbamate

tert-Butyl ((2-methylthiazol-5-yl)methyl)carbamate

Cat. No.: B13021707
M. Wt: 228.31 g/mol
InChI Key: TVWYDJHCPBTWKF-UHFFFAOYSA-N
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Description

tert-Butyl ((2-methylthiazol-5-yl)methyl)carbamate: is a chemical compound with the molecular formula C10H16N2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((2-methylthiazol-5-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-methylthiazole-5-carboxaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((2-methylthiazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

tert-Butyl ((2-methylthiazol-5-yl)methyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tert-Butyl ((2-methylthiazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    tert-Butyl carbamate: A related compound with similar structural features but lacking the thiazole ring.

    tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: Another similar compound with a bromine atom substituted at the thiazole ring.

Uniqueness: tert-Butyl ((2-methylthiazol-5-yl)methyl)carbamate is unique due to the presence of the 2-methylthiazole moiety, which imparts specific chemical and biological properties. This structural feature distinguishes it from other related compounds and contributes to its diverse applications in various fields.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

tert-butyl N-[(2-methyl-1,3-thiazol-5-yl)methyl]carbamate

InChI

InChI=1S/C10H16N2O2S/c1-7-11-5-8(15-7)6-12-9(13)14-10(2,3)4/h5H,6H2,1-4H3,(H,12,13)

InChI Key

TVWYDJHCPBTWKF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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